
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,4-dimethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,4-dimethylphenyl)propanamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of an isoquinoline ring system and a propanamide moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,4-dimethylphenyl)propanamide typically involves the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst.
Amidation Reaction: The isoquinoline derivative is then reacted with 3,4-dimethylphenylpropanoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Various substituted isoquinoline and phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,4-dimethylphenyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential pharmacological activities. It may exhibit properties such as enzyme inhibition, receptor binding, and modulation of biological pathways.
Medicine
In the field of medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its structural properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,4-dimethylphenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-phenylpropanamide: Lacks the dimethyl substitution on the phenyl ring.
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methylphenyl)propanamide: Has a single methyl substitution on the phenyl ring.
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,5-dimethylphenyl)propanamide: Has dimethyl substitutions at different positions on the phenyl ring.
Uniqueness
The uniqueness of 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,4-dimethylphenyl)propanamide lies in its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H24N2O |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C20H24N2O/c1-15-7-8-19(13-16(15)2)21-20(23)10-12-22-11-9-17-5-3-4-6-18(17)14-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23) |
InChI Key |
JUBJMYBYCRZZAN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2CCC3=CC=CC=C3C2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2CCC3=CC=CC=C3C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[benzyl(methyl)amino]-N-(3-chlorophenyl)propanamide](/img/structure/B247991.png)
![N-(3,5-dimethylphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B247992.png)

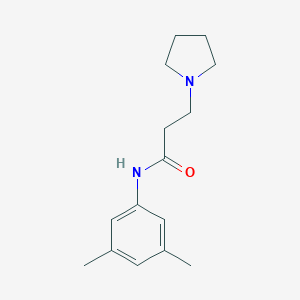
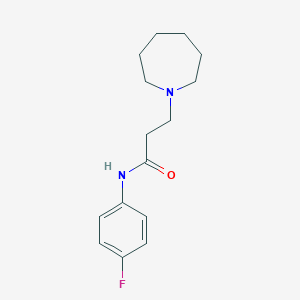
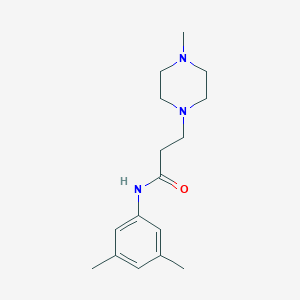
![3-[butyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide](/img/structure/B247997.png)
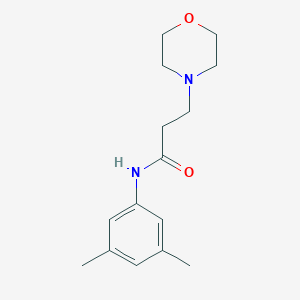
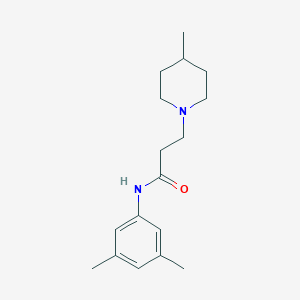
![3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B248002.png)
![Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B248005.png)
![Ethyl 4-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-1-piperazinecarboxylate](/img/structure/B248006.png)
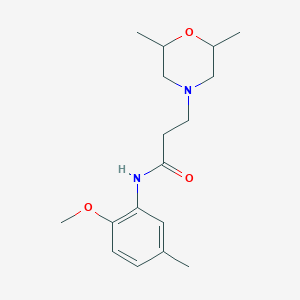
![Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B248008.png)
